1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)-
CAS No.: 116834-17-4
Cat. No.: VC17281248
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 116834-17-4 |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |
| Standard InChI | InChI=1S/C15H13N3O2/c19-14(20)10-12-11-16-18(13-6-2-1-3-7-13)15(12)17-8-4-5-9-17/h1-9,11H,10H2,(H,19,20) |
| Standard InChI Key | LPFNIPPCCXEEDT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted at the 1-position with a phenyl group, at the 5-position with a pyrrole ring, and at the 4-position with an acetic acid side chain. The IUPAC name for this compound is 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid, and its molecular formula is C15H13N3O2, corresponding to a molecular weight of 267.28 g/mol.
Key structural features include:
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Pyrazole core: Provides rigidity and hydrogen-bonding capabilities through its nitrogen atoms.
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Phenyl group: Enhances lipophilicity, influencing membrane permeability.
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Pyrrole substituent: Contributes to π-π stacking interactions with biological targets.
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Acetic acid moiety: Introduces acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding potential.
The compound’s three-dimensional conformation, as revealed by PubChem’s interactive 3D model, shows a planar pyrazole-pyrrole system with the acetic acid group oriented perpendicular to the plane, creating a T-shaped geometry .
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3O2 |
| Molecular Weight | 267.28 g/mol |
| IUPAC Name | 2-(1-phenyl-5-pyrrol-1-ylpyrazol-4-yl)acetic acid |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)CC(=O)O)N3C=CC=C3 |
| Canonical InChIKey | LPFNIPPCCXEEDT-UHFFFAOYSA-N |
Synthetic Methodologies
The synthesis of 1H-Pyrazole-4-acetic acid, 1-phenyl-5-(1H-pyrrol-1-yl)- involves multistep reactions optimized for yield and selectivity. A representative route proceeds as follows:
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Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with β-keto esters under acidic conditions generates the pyrazole core.
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Pyrrole Substitution: Nucleophilic aromatic substitution introduces the pyrrole moiety at the 5-position using pyrrole-1-carbonyl chloride.
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Acetic Acid Functionalization: Alkylation of the 4-position with ethyl bromoacetate, followed by saponification with NaOH, yields the final acetic acid derivative.
Critical parameters include:
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Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps.
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Temperature: Reactions typically proceed at 80–100°C for 12–24 hours.
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Yields: Methyl ester intermediates achieve yields up to 97%, while final hydrolysis steps yield 64% .
Biological Activities and Mechanisms
Anti-Inflammatory Activity
The compound demonstrates potent cyclooxygenase-2 (COX-2) inhibition (IC50 = 1.8 μM), surpassing traditional NSAIDs like ibuprofen (IC50 = 8.2 μM). Molecular docking studies reveal that the acetic acid group forms hydrogen bonds with Arg120 and Tyr355 in the COX-2 active site, while the pyrrole ring engages in hydrophobic interactions with Val349.
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 16 μg/mL, comparable to ciprofloxacin (MIC = 8 μg/mL). The mechanism involves disruption of bacterial cell membrane integrity, as evidenced by propidium iodide uptake assays.
Structural Analogs and Structure-Activity Relationships
Modifications to the parent structure significantly alter pharmacological profiles:
| Compound | Modification | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl) analog | Chlorine at phenyl | Enhanced COX-2 selectivity (IC50 = 0.9 μM) |
| Methyl ester derivative | Esterification of COOH | Improved oral bioavailability (F = 78%) |
| 1-Methylpyrazole variant | Methyl at N1 | Reduced antimicrobial activity (MIC = 64 μg/mL) |
The chlorophenyl analog (C15H12ClN3O2, MW 301.73 g/mol) demonstrates heightened anti-inflammatory potency due to increased electron-withdrawing effects at the phenyl ring .
Analytical Characterization
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Nuclear Magnetic Resonance (NMR):
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, phenyl), 6.85 (t, J = 2.1 Hz, 2H, pyrrole), 3.72 (s, 2H, CH2), 12.3 (br s, 1H, COOH).
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13C NMR: 172.1 ppm (COOH), 148.9 ppm (pyrazole C4), 139.2 ppm (pyrrole C2).
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Mass Spectrometry:
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ESI-MS m/z 268.1 [M+H]+, consistent with the molecular formula C15H13N3O2.
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Applications in Drug Development
The compound’s dual functionality as a hydrogen-bond donor (via COOH) and acceptor (via pyrazole/pyrrole nitrogens) makes it a versatile pharmacophore. Ongoing research explores its utility in:
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COX-2-selective inhibitors: Reducing gastrointestinal toxicity compared to traditional NSAIDs.
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Antibacterial adjuvants: Synergizing with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA).
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Anticancer drug conjugates: Linking to folate receptors for targeted delivery.
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